molecular formula C13H18O2 B14840298 3-(Cyclopropylmethyl)-4-isopropoxyphenol

3-(Cyclopropylmethyl)-4-isopropoxyphenol

Cat. No.: B14840298
M. Wt: 206.28 g/mol
InChI Key: WZMONXANNLETDD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-isopropoxyphenol is a phenolic derivative characterized by a cyclopropylmethyl group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. The cyclopropylmethyl substituent introduces steric bulk and conformational rigidity, while the isopropoxy group replaces the hydroxyl proton with an ether linkage, altering polarity and lipophilicity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

WZMONXANNLETDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-isopropoxyphenol typically involves the introduction of the cyclopropylmethyl group and the isopropoxy group onto the phenol ring. One common method involves the alkylation of phenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethyl)-4-isopropoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding cyclohexyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl and isopropoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Cyclopropylmethyl)-4-isopropoxyphenol with 3-methyl-4-isopropylphenol (from ) :

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups
3-(Cyclopropylmethyl)-4-isopropoxyphenol C₁₃H₁₉O₂ 207.28 3-(Cyclopropylmethyl), 4-(isopropoxy) Phenol (OH), Ether (O–)
3-Methyl-4-isopropylphenol C₁₀H₁₄O 150.22 3-Methyl, 4-isopropyl Phenol (OH)

Key Differences :

Molecular Weight : The target compound has a higher molecular weight (207.28 vs. 150.22) due to the cyclopropylmethyl and isopropoxy groups.

Functional Groups : The isopropoxy group replaces the hydroxyl proton, reducing hydrogen-bonding capacity and increasing lipophilicity.

The isopropoxy group enhances lipid solubility compared to the hydroxyl group in 3-methyl-4-isopropylphenol, which may improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties (Inferred)
  • Lipophilicity (LogP): The target compound’s LogP is expected to be higher than 3-methyl-4-isopropylphenol due to the ether linkage and cyclopropylmethyl group.
  • Acidity: The phenolic hydroxyl group (pKa ~10) in 3-methyl-4-isopropylphenol is absent in the target compound, as the isopropoxy group lacks an acidic proton.
  • Thermal Stability : The cyclopropane ring’s strain may reduce thermal stability compared to the methyl and isopropyl substituents in the analog.

Research Implications and Limitations

  • Biological Activity : The ether group and cyclopropane may enhance interactions with hydrophobic enzyme pockets, but steric effects could reduce binding efficiency.
  • Synthetic Challenges: Introducing the cyclopropylmethyl group requires specialized reagents (e.g., cyclopropane derivatives), complicating synthesis compared to simpler alkylphenols.

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